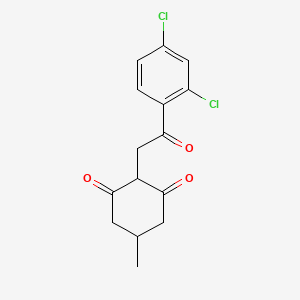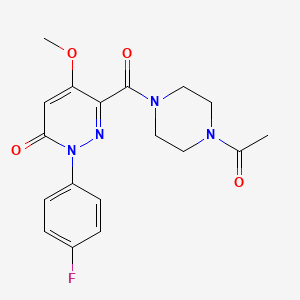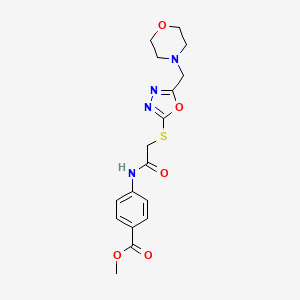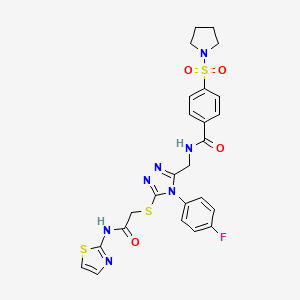
2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione is a useful research compound. Its molecular formula is C15H14Cl2O3 and its molecular weight is 313.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chlorophenols in Aquatic Environments
The chemical structure of 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione shares similarities with chlorophenols, particularly 2,4-dichlorophenol. Chlorophenols are known for their moderate toxic effects on both mammalian and aquatic life. Long-term exposure to such compounds can lead to significant toxicity in fish. The persistence of chlorophenols in the environment can vary. While generally low due to biodegradation by adapted microflora, persistence can increase under certain environmental conditions. These compounds also exhibit strong organoleptic effects, impacting the taste and smell of the affected water bodies (Krijgsheld & Gen, 1986).
Herbicide Efficacy and Environmental Fate
Mesotrione Herbicide
Mesotrione, a compound structurally similar to this compound, is an herbicide primarily used in maize cultures. It has been recognized for its efficiency, favorable toxicological profile, and minimal environmental impact. Mesotrione is biodegraded rapidly by soil microorganisms, significantly reducing the likelihood of groundwater contamination. Studies suggest that when applied as recommended, mesotrione does not pose significant risks to humans, non-target organisms, or the environment, aligning with current environmental standards and food safety regulations. Future research should focus on its interaction with other pesticides and the risk assessment of its transformation products (Carles, Joly, & Joly, 2017).
Catalytic Oxidation and Chemical Industry Applications
Oxidation of Cyclohexene
The oxidation of cyclohexene, a reaction relevant to the chemical industry, produces various intermediates used extensively in the industry. The reaction's complexity allows for the production of multiple products, emphasizing the need for controllable and selective catalytic oxidation processes. Recent advances in this field aim to afford targeted products selectively, which is crucial for both academic and industrial applications. This research guides future endeavors in the controlled and selective catalytic oxidation of similar compounds (Cao et al., 2018).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, have been found to have anti-inflammatory properties and can selectively inhibit the cox-2 enzyme .
Mode of Action
Based on the structural similarity to 2,4-dichlorophenoxyacetic acid, it may cause uncontrolled growth in certain organisms, while leaving others relatively unaffected .
Biochemical Pathways
Related compounds like 2,4-dichlorophenoxyacetic acid are known to be degraded by bacteria and fungi, especially white-rot basidiomycetes . The degradation process includes steps like dechlorination in oxidative conditions to yield other compounds .
Result of Action
Related compounds like 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth in certain organisms, while leaving others relatively unaffected .
Action Environment
The action of 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione can be influenced by various environmental factors. For instance, the degradation of similar compounds like 2,4-dichlorophenoxyacetic acid is known to be influenced by the presence of certain bacteria and fungi in the environment . Additionally, the presence of other substances in the environment can affect the degradation process .
Propriétés
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-8-4-13(18)11(14(19)5-8)7-15(20)10-3-2-9(16)6-12(10)17/h2-3,6,8,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUFZQCWLSEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)
![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)



![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)
